4-氨基-2-甲基-1,3-噻唑-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

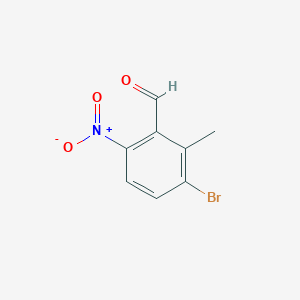

4-amino-2-methyl-1,3-thiazole-5-carbonitrile is a chemical compound with the CAS Number: 29422-48-8 . Its IUPAC name is the same as the common name . The molecular weight of this compound is 139.18 .

Molecular Structure Analysis

The InChI code for 4-amino-2-methyl-1,3-thiazole-5-carbonitrile is 1S/C5H5N3S/c1-3-8-5(7)4(2-6)9-3/h7H2,1H3 . This indicates that the compound has a thiazole ring with an amino group at the 4th position, a methyl group at the 2nd position, and a carbonitrile group at the 5th position .科学研究应用

Antimicrobial Applications

Thiazole derivatives, including “4-amino-2-methyl-1,3-thiazole-5-carbonitrile”, have been found to exhibit antimicrobial properties . They are used in the development of new drugs that can combat various microbial infections with lesser side effects .

Anticancer Applications

Thiazole-based compounds have been studied for their potential anticancer properties . They have been found to inhibit the growth of cancer cells and are being researched for use in cancer treatment .

Antioxidant Applications

Thiazole derivatives have been found to exhibit antioxidant properties . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Anti-inflammatory Applications

Thiazole compounds have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory conditions .

Antiviral Applications

Thiazole derivatives have been found to exhibit antiviral properties . They are being researched for their potential use in the treatment of various viral infections .

Neuroprotective Applications

Thiazole-based compounds have been found to exhibit neuroprotective properties . They are being researched for their potential use in the treatment of various neurological disorders .

Industrial Applications

Thiazole derivatives have been used in various industrial applications such as in the production of dyes, pigments, and photosensitizers .

Agrochemical Applications

Thiazole compounds have been used in the development of various agrochemicals . They are used in the production of pesticides and other agricultural chemicals .

未来方向

Thiazole derivatives, including 4-amino-2-methyl-1,3-thiazole-5-carbonitrile, have significant potential in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Therefore, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-amino-2-methyl-1,3-thiazole-5-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-thiazoline-4-carbonitrile", "Hydrogen peroxide", "Sodium hydroxide", "Ammonium chloride", "Sulfuric acid", "Sodium nitrite", "Copper sulfate", "Sodium carbonate", "Ammonia" ], "Reaction": [ "Step 1: Oxidation of 2-methyl-2-thiazoline-4-carbonitrile with hydrogen peroxide and sodium hydroxide to form 2-methyl-4-carboxy-1,3-thiazole", "Step 2: Conversion of 2-methyl-4-carboxy-1,3-thiazole to 2-methyl-4-carboxy-1,3-thiazole-5-sulfonic acid by reaction with sulfuric acid", "Step 3: Diazotization of 2-methyl-4-carboxy-1,3-thiazole-5-sulfonic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with copper sulfate to form 4-cyano-2-methyl-1,3-thiazole-5-sulfonic acid", "Step 5: Conversion of 4-cyano-2-methyl-1,3-thiazole-5-sulfonic acid to 4-amino-2-methyl-1,3-thiazole-5-carbonitrile by reaction with sodium carbonate and ammonia" ] } | |

CAS 编号 |

29422-48-8 |

分子式 |

C5H5N3S |

分子量 |

139.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。